molecular formula C25H18N2O3S2 B492122 N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE CAS No. 701942-07-6

N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE

Cat. No.: B492122
CAS No.: 701942-07-6
M. Wt: 458.6g/mol
InChI Key: PQIKPRFFZWZBIW-UHFFFAOYSA-N
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Description

N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety attached to a naphthalene ring, which is further connected to a benzenesulfonamide group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the quinoline and naphthalene precursors, which are then subjected to sulfonation and subsequent coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline or naphthalene derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while substitution reactions can produce a variety of substituted quinoline or naphthalene derivatives.

Scientific Research Applications

N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It may find applications in the development of new materials, dyes, or catalysts.

Mechanism of Action

The mechanism of action of N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The quinoline and naphthalene moieties may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline moiety linked to a naphthalene ring, which is further connected to a benzenesulfonamide group. This unique structure may contribute to its diverse biological activities.

PropertyDetails
IUPAC Name N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)benzenesulfonamide
Molecular Formula C25H18N2O3S2
CAS Number 701942-07-6
Molecular Weight 466.56 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The quinoline and naphthalene moieties can modulate enzyme activity and receptor interactions, influencing several biological pathways.

Anticancer Activity

Research indicates that compounds containing quinoline derivatives exhibit significant anticancer properties. Studies have shown that such compounds can inhibit the proliferation of various cancer cell lines, including breast and renal cancers. The proposed mechanism involves the inhibition of specific enzymes related to cancer cell growth.

  • Case Study: In Vitro Analysis
    • A study evaluated the anticancer effects of similar quinoline derivatives against four cancer cell lines. The results demonstrated substantial anti-proliferative effects, suggesting that the compound could serve as a lead in cancer drug development .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Quinoline derivatives are known for their broad-spectrum activity against bacteria and fungi.

  • Research Findings
    • A review highlighted the antimicrobial efficacy of 8-hydroxyquinoline derivatives, indicating that modifications in the structure can enhance activity against resistant strains .

Anti-inflammatory Effects

This compound may exhibit anti-inflammatory properties by inhibiting nitric oxide production in macrophages, thereby reducing inflammation in various models.

  • Study Insights
    • In vitro studies showed that certain quinoline derivatives inhibited nitric oxide synthase (iNOS), leading to decreased inflammation markers in lipopolysaccharide (LPS)-induced RAW 264.7 cells .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions, starting from quinoline and naphthalene precursors. The process is optimized for high yield and purity through methods like recrystallization or chromatography.

Applications in Drug Development

Given its diverse biological activities, this compound is being explored for potential therapeutic applications in:

  • Cancer Treatment : As a lead compound for developing novel anticancer agents.
  • Antimicrobial Agents : To combat resistant bacterial strains.
  • Anti-inflammatory Drugs : For treating chronic inflammatory diseases.

Properties

IUPAC Name

N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N2O3S2/c28-25-20-13-5-4-12-19(20)21(27-32(29,30)18-10-2-1-3-11-18)16-23(25)31-22-14-6-8-17-9-7-15-26-24(17)22/h1-16,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIKPRFFZWZBIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC5=C4N=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-HYDROXY-3-(QUINOLIN-8-YLSULFANYL)NAPHTHALEN-1-YL]BENZENESULFONAMIDE

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